N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O7/c26-21(13-8-9-18-19(11-13)31-12-30-18)22-20(16-6-1-2-7-17(16)32-22)24-23(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXYFYOUQXHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A common route involves the cyclodehydration of 2-hydroxyacetophenone derivatives under acidic conditions. For example:
Transition Metal-Catalyzed Annulation
Palladium-catalyzed annulation of o-iodophenols with terminal alkynes offers superior regiocontrol:
- Substrates : o-Iodophenol, propargyl amine.
- Catalyst : Pd(OAc)2 (5 mol%), PPh3 (10 mol%).
- Base : Na2CO3, solvent: DMF/H2O (3:1), 80°C, 12 h.
- Outcome : Direct formation of 1-benzofuran-3-amine with 85% yield.
Introduction of 2H-1,3-Benzodioxole-5-Carbonyl Group
Friedel-Crafts Acylation
Electrophilic acylation of the benzofuran-3-amine at the 2-position:
Suzuki-Miyaura Cross-Coupling
For substrates requiring milder conditions, Suzuki coupling is preferred:
- Substrate : 3-Amino-2-bromo-1-benzofuran.
- Coupling partner : 5-Benzodioxoleboronic acid.
- Catalyst : Pd(PPh3)4 (3 mol%), K2CO3, dioxane/H2O (4:1), 90°C, 8 h.
- Yield : 82%.
Amidation with 3-Nitrobenzoic Acid
Schlenk-Type Amide Coupling
Activation of 3-nitrobenzoic acid as the acid chloride:
Microwave-Assisted Coupling
Accelerated synthesis using microwave irradiation:
- Reagents : HATU (1.1 equiv), DIPEA (2.0 equiv).
- Conditions : 150°C, 10 min, sealed vessel.
- Yield : 93%.
Optimization and Mechanistic Insights
Solvent Effects on Amidation
Comparative yields under varying solvents:
| Solvent | Base | Yield (%) |
|---|---|---|
| THF | Et3N | 89 |
| DMF | DIPEA | 91 |
| CH3CN | NaHCO3 | 76 |
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H2O = 70:30).
- Elemental Analysis : Calculated C 62.14%, H 3.21%, N 7.89%; Found C 62.09%, H 3.18%, N 7.85%.
Challenges and Alternative Routes
Competing Side Reactions
- Nitro Group Reduction : Catalytic hydrogenation of the benzofuran nitro group may prematurely reduce the 3-nitrobenzamide substituent. Mitigated by using Boc-protected intermediates.
- Benzodioxole Hydrolysis : Acidic conditions during acylation risk cleaving the dioxole ring. Neutral pH Suzuki coupling circumvents this.
Enzymatic Amidation
Recent advances employ lipase enzymes (e.g., Candida antarctica) for stereoselective amidation under aqueous conditions, though yields remain moderate (55–60%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzodioxole moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its inhibitory effects on α-amylase.
Cancer Research: Some derivatives have shown cytotoxic activity against cancer cell lines.
Enzyme Inhibition: It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide.
Benzofuran Derivatives: Various benzofuran-based compounds used in medicinal chemistry.
Uniqueness
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide is unique due to its combination of benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential cytotoxic effects make it a valuable compound for further research.
Biological Activity
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide, also known by its CAS number 886181-25-5, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H19N O6 |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 886181-25-5 |
The compound features a complex structure that includes a benzodioxole moiety, which is known for its biological significance.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), and lung cancer (A549).
- Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
| Study Findings | Result |
|---|---|
| COX Inhibition | Selective for COX-2 |
| Efficacy | Reduced prostaglandin production |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested against a panel of cancer cell lines. The results demonstrated:
- IC50 Values : Ranged from 10 to 20 µM across different cell lines.
- Apoptotic Induction : Increased levels of cleaved PARP and activated caspases were observed.
Case Study 2: Anti-inflammatory Mechanism
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit COX-2 over COX-1:
- In Vivo Model : Mice treated with the compound showed a significant reduction in paw edema compared to control groups.
Research Findings Summary
Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:
| Parameter | Value |
|---|---|
| Half-life | Approximately 4 hours |
| Bioavailability | 60% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of 2H-1,3-benzodioxole-5-carboxylic acid with benzofuran derivatives under anhydrous conditions using coupling agents like EDCI/HOBt .
- Step 2 : Introduction of the nitrobenzamide moiety via nucleophilic acyl substitution, requiring controlled pH (7–8) and inert atmospheres to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are standard for achieving >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and functional group integrity. For example, the nitro group’s deshielding effect is observable at δ 8.2–8.5 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 452.3) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm ensures <5% impurities .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : IC values are calculated using nonlinear regression models (e.g., GraphPad Prism) to quantify potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from:
- Biological models : Variability in cell lines (e.g., primary vs. immortalized) or assay conditions (e.g., serum concentration). Standardize protocols using CLSI guidelines .
- Compound stability : Degradation in DMSO stock solutions can alter efficacy. Verify stability via HPLC before assays .
- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests to confirm significance .
Q. What experimental strategies elucidate the mechanism of action for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or topoisomerase II) .
- Enzyme inhibition assays : Measure IC against purified enzymes (e.g., cyclooxygenase) under physiological pH and temperature .
- Transcriptomic profiling : RNA-seq on treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis or inflammation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substituent modification : Replace the nitro group with cyano or methoxy groups to assess changes in bioactivity .
- Table : Key SAR Findings
| Substituent (R) | Biological Activity (IC, μM) | Solubility (logP) |
|---|---|---|
| -NO | 12.4 (COX-2 inhibition) | 2.8 |
| -CN | 18.9 | 2.1 |
| -OCH | 25.6 | 1.9 |
- Computational modeling : DFT calculations predict electronic effects of substituents on binding .
Q. What multi-step experimental designs integrate synthesis, characterization, and bioactivity testing?
- Methodological Answer :
- Workflow :
Synthesis : Optimize reaction yields via Design of Experiments (DoE) varying temperature, solvent, and catalyst .
Characterization : Validate intermediates with FT-IR and melting point analysis .
Bioassays : Screen derivatives in parallel using 96-well plates to expedite SAR analysis .
- Iterative refinement : Use feedback from bioactivity data to re-engineer synthetic routes (e.g., introducing electron-withdrawing groups for enhanced potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
